molecular formula C8H18ClNO2 B2764613 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride CAS No. 2580182-46-1

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride

Cat. No.: B2764613
CAS No.: 2580182-46-1
M. Wt: 195.69
InChI Key: NGKYPKSAMNJDQT-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is commonly used in various scientific research applications due to its unique structural properties and reactivity. The compound is characterized by the presence of a dioxane ring and an ethanamine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride typically involves the following steps:

  • Formation of the Dioxane Ring: : The dioxane ring can be synthesized through the reaction of appropriate diols with formaldehyde under acidic conditions. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be prepared from biacetyl and methanol in the presence of an acid catalyst .

  • Introduction of the Ethanamine Group: : The ethanamine group can be introduced via nucleophilic substitution reactions. For instance, the dioxane derivative can be reacted with ethylamine under basic conditions to form the desired ethanamine compound.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions are common, where the ethanamine group can be substituted with other nucleophiles under appropriate conditions.

  • Hydrolysis: : The dioxane ring can undergo hydrolysis in the presence of acids or bases to form corresponding diols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is utilized in various scientific research fields:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: : The compound is used in the study of biochemical pathways and enzyme interactions.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and ethanamine group can form specific interactions with active sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the dioxane ring and ethanamine group, which imparts distinct reactivity and applications.

Properties

IUPAC Name

1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKYPKSAMNJDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(OCCO1)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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